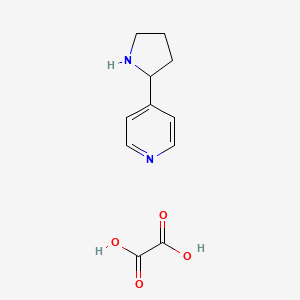

4-(2-Pyrrolidinyl)pyridine oxalate

Description

Properties

IUPAC Name |

oxalic acid;4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.C2H2O4/c1-2-9(11-5-1)8-3-6-10-7-4-8;3-1(4)2(5)6/h3-4,6-7,9,11H,1-2,5H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMKJDQDWOJQJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=NC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in verifying the molecular structure of 4-(2-Pyrrolidinyl)pyridine oxalate (B1200264) by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of 4-(2-Pyrrolidinyl)pyridine oxalate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 4-(2-Pyrrolidinyl)pyridine cation, the signals for the pyridine (B92270) and pyrrolidine (B122466) rings are distinct. Due to the formation of the oxalate salt, the pyridine ring becomes protonated, leading to a downfield shift of the aromatic proton signals compared to the free base, reflecting a decrease in electron density. plos.org The pyrrolidine protons typically appear in the upfield aliphatic region.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the protonated pyridine ring resonate in the downfield aromatic region, while the pyrrolidine carbons appear in the upfield aliphatic region. The oxalate anion would show a characteristic signal for its two equivalent carboxylate carbons in the downfield region, typically around 160-170 ppm.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to make unambiguous assignments. plos.orgrsc.org

COSY spectra would reveal proton-proton couplings, confirming the connectivity within the pyrrolidine ring (e.g., correlations between the methine proton at C2' and the adjacent methylene (B1212753) protons at C3') and within the pyridine ring.

HSQC spectra correlate each proton to its directly attached carbon atom.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the pyrrolidinyl and pyridine moieties and for assigning quaternary carbons. plos.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(2-Pyrrolidinyl)pyridine Cation and Oxalate Anion Predicted values are based on data from analogous structures and general principles. plos.orgrsc.orgchemicalbook.com

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) | Notes |

| Pyridine Ring | |||

| H-2, H-6 | ~8.5 - 8.2 | Downfield shift due to N-protonation and electron-withdrawing effect. | |

| H-3, H-5 | ~7.5 - 7.2 | ||

| C-2, C-6 | ~150 - 145 | ||

| C-3, C-5 | ~125 - 120 | ||

| C-4 | ~155 - 150 | Quaternary carbon attached to the pyrrolidinyl group. | |

| Pyrrolidine Ring | |||

| H-2' (methine) | ~4.5 - 4.0 | ~65 - 60 | Chiral center proton. |

| H-3', H-4', H-5' (methylenes) | ~2.5 - 1.8 | ~50 - 25 | Complex multiplets. |

| N-H | Broad singlet | Chemical shift is concentration and solvent dependent. | |

| C-2' (methine) | ~65 - 60 | ||

| C-3', C-4', C-5' (methylenes) | ~50 - 25 | ||

| Oxalate Anion | |||

| C=O | ~165 - 160 | Single peak for two equivalent carboxylate carbons. |

FTIR spectroscopy identifies the functional groups present in the compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, the secondary amine of the pyrrolidine ring, and the oxalate anion.

Key expected vibrational bands include:

N⁺-H Stretch: A broad band in the region of 2500-3000 cm⁻¹ corresponding to the stretching of the N⁺-H bond of the protonated pyridinium (B92312) cation.

N-H Stretch: A moderate band around 3300-3100 cm⁻¹ for the N-H group of the pyrrolidine ring.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, broad absorption band for the carboxylate (C=O) asymmetric stretching of the oxalate anion, typically found in the 1720-1640 cm⁻¹ region.

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine moiety occur in the 1620-1450 cm⁻¹ range. researchgate.netresearchgate.net

C-O Stretch: A strong band corresponding to the C-O stretching of the oxalate group, expected around 1300-1200 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are based on typical values for the respective functional groups. researchgate.netbohrium.comnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Pyrrolidine (secondary amine) | 3300 - 3100 | Medium |

| C-H Stretch | Pyridine (aromatic) | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Pyrrolidine (aliphatic) | 3000 - 2850 | Medium |

| N⁺-H Stretch | Pyridinium ion | 3000 - 2500 | Broad, Strong |

| C=O Asymmetric Stretch | Oxalate | 1720 - 1640 | Very Strong, Broad |

| C=N, C=C Stretch | Pyridine ring | 1620 - 1450 | Strong-Medium |

| C-O Stretch | Oxalate | 1300 - 1200 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is typically used, which allows for the analysis of the cation and anion separately.

Cation Analysis: In positive ion mode, the 4-(2-Pyrrolidinyl)pyridine cation would be detected. The expected molecular ion peak [M+H]⁺ would correspond to the protonated base, with an m/z value of 149.12. A common fragmentation pattern would be the loss of a hydrogen atom, leading to a significant peak at m/z 148.11, corresponding to the radical cation of the neutral molecule. chemicalbook.com

Anion Analysis: In negative ion mode, the oxalate anion would be observed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for oxalate typically monitor the transition of the parent ion (m/z 88.9) to a specific fragment ion (m/z 60.9) upon collision-induced dissociation, which corresponds to the loss of a CO₂ molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the ion. For the [M+H]⁺ ion of 4-(2-Pyrrolidinyl)pyridine, HRMS would confirm the elemental composition C₉H₁₃N₂ (calculated exact mass: 149.1079), distinguishing it from other species with the same nominal mass. rsc.orgnih.gov

X-ray Crystallographic Analysis

While the specific crystal structure of this compound is not publicly available, analysis of related pyrrolidinylpyridine and organic oxalate salt structures allows for a detailed prediction of its solid-state conformation. bohrium.commdpi.com Single-crystal X-ray diffraction (SCXRD) would reveal the exact stereochemistry at the chiral center (C2' of the pyrrolidine ring) if an enantiomerically pure sample is used. The analysis would show the pyridine ring as planar and the pyrrolidine ring likely adopting a non-planar "envelope" or "twist" conformation to minimize steric strain. researchgate.netmdpi.com The oxalate anion is expected to be essentially planar. The geometric parameters obtained from SCXRD are the benchmark against which data from other analytical methods are compared. mdpi.com

The crystal packing is dictated by a network of non-covalent interactions that assemble the individual ions into a stable, three-dimensional lattice. In this compound, the dominant forces are strong ionic interactions and hydrogen bonds. nih.gov

Hydrogen Bonding: The primary interaction is the formation of robust hydrogen bonds. The protonated pyridinium nitrogen (N⁺-H) and the pyrrolidine secondary amine (N-H) act as hydrogen bond donors. The four oxygen atoms of the oxalate anion act as powerful hydrogen bond acceptors. This network of N-H···O and N⁺-H···O bonds creates a highly stable supramolecular assembly, linking the cations and anions together. bohrium.com

π-π Stacking: The planar pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. Studies have shown that hydrogen bonding significantly influences the geometry of these stacking interactions, often favoring offsets of 1.25–1.75 Å between ring centroids. nih.gov

The combination of these directional and non-directional forces defines the final crystal structure, influencing physical properties such as melting point and solubility. researchgate.net

Table 3: Potential Supramolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | Pyridinium N⁺-H | Oxalate Oxygen | Strong, charge-assisted hydrogen bond; primary driver of salt formation. |

| Hydrogen Bond | Pyrrolidine N-H | Oxalate Oxygen | Strong hydrogen bond contributing to the supramolecular network. |

| π-π Stacking | Pyridine Ring (π-system) | Adjacent Pyridine Ring (π-system) | Parallel-displaced or T-shaped stacking that stabilizes the packing of aromatic rings. nih.gov |

| C-H···O Interaction | Pyridine/Pyrrolidine C-H | Oxalate Oxygen | Weaker hydrogen bonds that provide additional stabilization. nih.gov |

| C-H···π Interaction | Pyrrolidine C-H | Pyridine Ring (π-system) | Interaction between an aliphatic C-H bond and the face of an aromatic ring. |

Crystallographic Insights into Chiral Systems

The precise three-dimensional arrangement of atoms within a crystal lattice is determined by X-ray crystallography, a powerful analytical technique that provides definitive proof of a molecule's structure, including its stereochemistry. In the context of chiral systems, such as the oxalate salt of 4-(2-Pyrrolidinyl)pyridine, single-crystal X-ray diffraction is indispensable for unambiguously assigning the absolute configuration of the stereogenic center(s) and understanding the non-covalent interactions that govern the packing of chiral molecules in the solid state.

As of the latest literature review, specific crystallographic data for this compound, including its crystal system, space group, and unit cell parameters, are not publicly available. However, insights can be gleaned from crystallographic studies of related chiral pyridine derivatives and oxalate salts. For instance, the study of chiral secondary amines, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveals how the presence of a chiral center influences the crystal packing. mdpi.comresearchgate.net In one such case, the compound was found to crystallize in the monoclinic system with the P21/c space group. mdpi.com The crystal structure of this molecule highlighted the torsional angle between the pyridinyl and phenyl rings and the presence of intermolecular hydrogen bonds. mdpi.comresearchgate.net

Furthermore, the crystallization of pyridine-containing compounds with oxalic acid has been explored. For example, the synthesis and X-ray analysis of 4-aminopyridinium (B8673708) semi-oxalate hemihydrate demonstrated its crystallization in the monoclinic system (space group C2/c). core.ac.uk The structure was stabilized by a three-dimensional network of intermolecular O–H···O and N–H···O hydrogen bonds between the 4-aminopyridinium cations, oxalate anions, and water molecules. core.ac.uk Similarly, a co-crystal of 4-aminopyridinium with oxalic acid was found to crystallize in the triclinic system. researchgate.net These examples underscore the importance of hydrogen bonding in the formation and stabilization of such salt and co-crystal structures.

Table 1: Crystallographic Data for Related Pyridine-Oxalate Compounds

| Compound Name | Crystal System | Space Group | Reference |

| 4-Aminopyridinium semi-oxalate hemihydrate | Monoclinic | C2/c | core.ac.uk |

| 4-Aminopyridinium-oxalate-oxalic acid-hydrate | Triclinic | P-1 | researchgate.net |

| 2-Methylimidazolium Oxalate Salt | Triclinic | P-1 | journalspress.com |

This table presents data for compounds structurally related to this compound to provide context on potential crystal structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for the verification of the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), and sometimes other elements, it is possible to confirm whether the synthesized compound has the expected atomic composition. This is particularly crucial after a synthesis and purification process to ensure that the isolated material is the desired product and is free from significant impurities.

Specific elemental analysis data for this compound has not been reported in the available literature. However, the expected elemental composition can be calculated based on its molecular formula. The molecular formula for 4-(2-Pyrrolidinyl)pyridine is C₉H₁₂N₂, and for oxalic acid is C₂H₂O₄. The resulting oxalate salt would have the molecular formula C₁₁H₁₄N₂O₄.

The theoretical elemental composition would be:

Carbon (C): (11 * 12.011) / 238.23 * 100% = 55.45%

Hydrogen (H): (14 * 1.008) / 238.23 * 100% = 5.92%

Nitrogen (N): (2 * 14.007) / 238.23 * 100% = 11.76%

Oxygen (O): (4 * 15.999) / 238.23 * 100% = 26.86%

In practice, experimental values from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values. For instance, in the characterization of related pyridine dipyrrolide complexes, elemental analysis was a key component in confirming the successful synthesis of the target molecules. nsf.gov The reported "found" values for carbon, hydrogen, and nitrogen in these studies closely matched the calculated theoretical percentages, providing strong evidence for the proposed structures. nsf.gov Similarly, the synthesis of mixed ligand complexes of Cu(II) with oxalate and amino acids also relied on elemental analysis to characterize the final products. at.ua

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 55.45 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 5.92 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.76 |

| Oxygen | O | 15.999 | 4 | 63.996 | 26.86 |

| Total | 238.243 | 100.00 |

Stereochemistry and Chirality of 4 2 Pyrrolidinyl Pyridine Oxalate

Enantiomeric Synthesis and Resolution

The synthesis of enantiomerically pure 4-(2-pyrrolidinyl)pyridine derivatives is a key area of research, driven by their utility as chiral catalysts. Several strategies have been developed to obtain the desired single enantiomer, primarily through asymmetric synthesis or the resolution of a racemic mixture.

One prominent method involves the synthesis of C₂-symmetric analogues of 4-(pyrrolidino)pyridine (PPY). researchgate.net These syntheses can be achieved through methods like the nucleophilic aromatic substitution (SNAr) of 4-substituted pyridines (such as 4-halo- or 4-phenoxypyridines) with enantiomerically pure trans-2,5-disubstituted pyrrolidines. researchgate.net Another approach is the cyclocondensation from 4-aminopyridine. researchgate.net

Kinetic resolution is a powerful technique for separating enantiomers and has been a significant application for chiral PPY derivatives. researchgate.net In this process, a chiral catalyst selectively reacts with one enantiomer in a racemic mixture at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. Chiral C₂-symmetric 4-pyrrolidinopyridine (B150190) derivatives have been successfully used as nucleophilic catalysts for the kinetic resolution of secondary alcohols, achieving high selectivity factors. researchgate.net For instance, the resolution of (±)-1-phenylethanol using these catalysts has been demonstrated. researchgate.net

The starting materials for these syntheses are often derived from the chiral pool, with (S)-proline and 4-hydroxyproline (B1632879) being common precursors for the pyrrolidine (B122466) ring. mdpi.com The synthesis of related chiral piperidines, another class of nitrogen-containing heterocycles, has also been achieved through kinetic resolution by asymmetric deprotonation, highlighting a broader methodological context. whiterose.ac.uk

Table 1: Selected Strategies for Enantioselective Synthesis and Resolution

| Method | Description | Example Application | Reference |

| Asymmetric Synthesis | Building the molecule from chiral precursors or using chiral reagents/catalysts to induce stereoselectivity. | SNAr of 4-halopyridines with enantiopure pyrrolidines. | researchgate.net |

| Kinetic Resolution | A chiral catalyst selectively acylates one enantiomer of a racemic secondary alcohol, allowing for separation. | Acylative kinetic resolution of 1-phenylethanol (B42297) catalyzed by a C₂-symmetric PPY derivative. | researchgate.netresearchgate.net |

| Cyclocondensation | Formation of the chiral pyrrolidinyl-pyridine structure through a ring-forming reaction from a precursor like 4-aminopyridine. | Synthesis of C₂-symmetric PPY derivatives from 4-aminopyridine. | researchgate.net |

Chiral Purity Determination Methods (e.g., Enantiomeric Excess, Diastereomeric Ratio)

Determining the chiral purity of a sample is crucial to ensure the effectiveness of a single-enantiomer product. Chiral purity is often expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is more abundant than the other in a mixture. libretexts.org A mixture containing 75% of one enantiomer and 25% of its mirror image has an enantiomeric excess of 50%. libretexts.org

Several analytical techniques are employed to determine enantiomeric purity:

High-Performance Liquid Chromatography (HPLC): This is the most common technique for chiral purity analysis. skpharmteco.com It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times. Modern chiral columns are compatible with both normal-phase and reverse-phase conditions, broadening their applicability. skpharmteco.comnih.gov

Capillary Electrophoresis (CE): CE is a powerful method for enantioseparation that requires only small amounts of sample and solvents. nih.govmdpi.com The separation is typically achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. The two enantiomers form transient diastereomeric complexes with the selector, which have different mobilities, allowing for their separation. nih.gov This method has been used to detect enantiomeric impurities at levels as low as 0.05% to 0.1%. mdpi.com

Gas Chromatography (GC): While used less frequently than HPLC, GC on a chiral stationary phase can also be an effective method for separating volatile chiral compounds. skpharmteco.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to differentiate the signals of enantiomers in an NMR spectrum, allowing for the determination of their ratio.

Table 2: Methods for Chiral Purity Determination

| Technique | Principle of Separation | Common Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Primary method for quality control of chiral drug substances. | skpharmteco.comnih.govchromatographyonline.com |

| Chiral CE | Differential mobility of transient diastereomeric complexes formed with a chiral selector in the electrolyte. | Purity determination of single-enantiomer drugs, capable of detecting low-level impurities. | nih.govmdpi.com |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Analysis of volatile chiral compounds. | skpharmteco.com |

Influence of Stereochemistry on Molecular Recognition

The specific three-dimensional arrangement of atoms (stereochemistry) in 4-(2-Pyrrolidinyl)pyridine is critical for its ability to distinguish between other chiral molecules, a phenomenon known as molecular recognition. This is most evident in its role as a chiral organocatalyst.

Chiral derivatives of 4-(pyrrolidino)pyridine are effective nucleophilic catalysts that can differentiate between the enantiomers of a racemic substrate. researchgate.net In the kinetic resolution of secondary alcohols, the chiral catalyst selectively catalyzes the acylation of one enantiomer over the other. researchgate.netresearchgate.net This selectivity arises from the different energies of the transition states formed between the chiral catalyst and each of the substrate's enantiomers. The more stable, lower-energy transition state corresponds to the faster reaction. Selectivity factors (s), which represent the ratio of the reaction rates for the two enantiomers, have been reported as high as 13.5 in these systems, indicating a high degree of molecular recognition. researchgate.net

This principle also extends to biological systems. For example, the enantiomers of disopyramide, a related pyridyl-containing compound, exhibit a three-fold difference in their anticholinergic activity, demonstrating that stereochemistry directly influences their ability to bind to biological receptors. nih.gov The precise spatial orientation of the pyrrolidinyl and pyridine (B92270) moieties is therefore essential for creating a chiral environment that can effectively interact with and discriminate between other chiral structures.

Conformational Analysis of Pyrrolidinyl-Pyridine Structures

A key feature in the conformational analysis of these structures is the pyramidalization of the nitrogen atom within the pyrrolidine ring. researchgate.net X-ray crystallography provides definitive experimental evidence of the solid-state conformation. A single-crystal X-ray analysis of a C₂-symmetric 4-(pyrrolidino)pyridine derivative has been reported, offering precise data on bond lengths, angles, and the molecule's three-dimensional structure in the crystalline state. researchgate.net Such analyses are crucial for validating computational models and understanding the structural basis for the molecule's chiral recognition capabilities. researchgate.net

Mechanistic Investigations and Reactivity Studies

Reaction Mechanisms in the Synthesis of Pyrrolidinylpyridines

The synthesis of pyrrolidinylpyridines can be achieved through several mechanistic pathways, primarily involving nucleophilic substitution or more complex, multi-step sequences. One common approach is the nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In this method, a pyridine (B92270) ring bearing a suitable leaving group at the 4-position, such as a halogen or a phenoxy group, reacts with a pyrrolidine (B122466) derivative. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to yield the 4-substituted pyridine product. The efficiency of these reactions can be high, with reported yields often in the range of 80-90%, depending on the specific reactants and conditions. ontosight.ai

Another innovative approach involves the ring contraction of pyridines to form pyrrolidine derivatives. osaka-u.ac.jpnih.gov A photo-promoted method utilizing a silylborane has been developed to convert pyridines into pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This process is proposed to proceed through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photochemical or thermal silyl (B83357) migration to a vinylazomethine ylide, ultimately leading to the contracted ring system. osaka-u.ac.jpnih.gov This method offers a pathway to highly functionalized pyrrolidines from readily available pyridine starting materials. osaka-u.ac.jp

Furthermore, the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine has been explored through both SNAr reactions of 4-halo- or 4-phenoxypyridines and cyclocondensation from 4-aminopyridine. researchgate.net These chiral derivatives have shown potential as nucleophilic catalysts. researchgate.net

Photoredox-Enabled Processes in Pyrrolidine Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, including the functionalization of pyrrolidines. acs.orgacs.org These methods often involve single-electron transfer (SET) processes, initiating reactions under mild conditions.

One notable application is the synthesis of β-substituted pyrroles from pyrrolidines. acs.orgacs.org This process involves a photoredox-initiated enamine–imine tautomerization followed by a nucleophilic addition. acs.orgacs.org A key advantage of this method is the suppression of the competing Friedel–Crafts reaction. acs.orgacs.org The mechanism is believed to involve the single-electron oxidation of the pyrrolidine, followed by a hydrogen atom transfer and enamine-imine tautomerization, creating a nucleophilic enamine that can react with an electrophile. acs.org

Photoredox catalysis also enables formal [3+2] cycloaddition reactions to construct pyrrolidine rings. researchgate.netnih.gov By employing a redox auxiliary strategy, the photoreductive activation of a cyclopropyl (B3062369) ketone can be achieved without the need for an external co-reductant, which can prevent undesirable side reactions. researchgate.netnih.gov This leads to the generation of a ring-opened distonic radical anion as a key reactive intermediate, which then participates in the cycloaddition. researchgate.net These photoredox-catalyzed cycloadditions have been successfully applied to a broad range of substrates, including the synthesis of densely substituted and sp³-rich pyrrolidine structures. researchgate.net

Acid-Base Properties and Basicity Scales of Pyridine Derivatives

The basicity of pyridine and its derivatives is a fundamental property governed by the lone pair of electrons on the nitrogen atom. wikipedia.org This lone pair resides in an sp² hybridized orbital and is not part of the aromatic π-system, making it available for protonation. wikipedia.orgyoutube.com The pKa of the conjugate acid of pyridine (the pyridinium (B92312) ion) is approximately 5.25. wikipedia.org

The basicity of pyridine derivatives is significantly influenced by the nature of the substituents on the ring. ontosight.ai Electron-donating groups increase the electron density on the nitrogen atom, thereby increasing basicity. ontosight.ai Conversely, electron-withdrawing groups decrease the electron density and reduce basicity. ontosight.ai For instance, 4-(1-pyrrolidinyl)pyridine is a more active catalyst in acylation reactions than pyridine itself, indicating its increased basicity and nucleophilicity. wikipedia.org

The solvent environment also plays a crucial role in the measured basicity of pyridine derivatives. researchgate.net Studies in various non-aqueous solvents, such as acetone, acetonitrile, and nitromethane, have shown that the pKa values can vary significantly. researchgate.net In some aprotic solvents, pyridine derivatives can undergo cationic homoconjugation, where the protonated base forms a hydrogen bond with a neutral molecule of the same base. researchgate.net

It is also informative to compare the basicity of pyridine with that of pyridine N-oxides. Pyridine N-oxides are generally stronger hydrogen bond bases than their corresponding pyridines. rsc.org However, upon protonation, the hydrogen bond basicity of the N-oxide is eliminated, and they become strong hydrogen bond acids. rsc.org

Reactivity of Pyridine and Pyrrolidine Rings in Conjugated Systems

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. ontosight.aiuoanbar.edu.iq This makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are more electron-deficient than the 3-position. uoanbar.edu.iq Conversely, the pyridine ring is deactivated towards electrophilic aromatic substitution, which, when it does occur, preferentially takes place at the 3-position. uoanbar.edu.iqslideshare.net

In a conjugated system like 4-(2-pyrrolidinyl)pyridine, the pyrrolidine ring acts as an electron-donating group, influencing the reactivity of the pyridine ring. The nitrogen atom of the pyrrolidine ring can donate electron density into the pyridine ring through resonance, increasing the nucleophilicity of the pyridine nitrogen and enhancing its reactivity in certain reactions.

The pyrrolidine ring itself has its own characteristic reactivity. The lone pair of electrons on the pyrrolidine nitrogen is localized and readily available for reactions. youtube.com In photoredox-catalyzed reactions, the pyrrolidine ring can be oxidized to form an enamine, which then acts as a nucleophile. acs.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries and electronic properties, which are crucial for understanding a compound's reactivity and interactions.

Detailed DFT studies have been performed on 4-(2-Pyrrolidinyl)pyridine (4P2YLP) to elucidate its structural and electronic characteristics. researchgate.net Using the B3LYP standard approach with a 6-311++G(d,p) basis set, the optimized molecular geometry of 4P2YLP has been theoretically achieved. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For 4P2YLP, the smallest HOMO-LUMO gap was found in the gas phase, calculated to be 5.6486 eV, which provides insight into its electronic activity. researchgate.net

Table 1: Calculated Electronic Properties of 4-(2-Pyrrolidinyl)pyridine

| Property | Value (Gas Phase) | Reference |

|---|

This interactive table provides a summary of key electronic properties calculated for 4-(2-Pyrrolidinyl)pyridine using DFT.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

For 4-(2-Pyrrolidinyl)pyridine and its analogs, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. A specific investigation identified 4-(2-Pyrrolidinyl)pyridine as a potential inhibitor of Fructose 5-dehydrogenase through molecular modeling procedures. researchgate.net

Broader docking studies on pyridine (B92270) and pyrrolidine (B122466) derivatives have revealed their potential to interact with a wide range of biological targets. For example, various pyridine derivatives have been screened for their inhibitory potential against key protein targets of the SARS-CoV-2 virus. nih.gov Docking studies of pyrrolidine derivatives against influenza neuraminidase have identified key amino acid residues, such as Trp178, Arg371, and Tyr406, as crucial for binding. nih.gov These studies highlight that electrostatic and hydrogen bond interactions are major contributors to the binding affinity. nih.gov Similarly, pyridine and pyrimidine (B1678525) derivatives have been docked into the epidermal growth factor receptor (EGFR) kinase domain to assess their potential as anticancer agents. nih.gov

Table 2: Examples of Molecular Docking Studies on Pyrrolidine/Pyridine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Pyrrolidine derivatives | Influenza Neuraminidase | Trp178, Arg371, Tyr406 | nih.gov |

| Pyridine derivatives | SARS-CoV-2 Proteins | - | nih.gov |

| Pyridine/pyrimidine derivatives | EGFR Kinase | - | nih.gov |

This interactive table showcases various protein targets for which pyrrolidine and pyridine derivatives have been investigated using molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial for optimizing lead compounds and designing new molecules with enhanced potency and desired properties.

For pyrrolidine derivatives, 3D-QSAR models have been developed to understand the chemical-biological interactions governing their activity against targets like influenza neuraminidase. nih.gov These models have shown a significant correlation between the binding affinity and the experimental inhibitory concentrations (pIC50). nih.gov The results from these QSAR models often highlight that hydrogen bonds and electrostatic factors are highly influential in determining the inhibitory activity, a finding that is consistent with molecular docking results. nih.gov

In other studies, QSAR analyses have been conducted on pyrimidine and pyridine derivatives as inhibitors of the VEGFR-2 receptor, a key target in cancer therapy. nih.gov These models, developed using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), help in predicting the pharmacological activity of new compounds. nih.gov For a series of pyrrolidine analogs acting as dipeptidyl peptidase IV (DPP-IV) inhibitors, QSAR analysis has helped to identify the importance of shape, flexibility, and electrostatic parameters in determining their activity. nih.gov

The insights gained from SAR studies on related scaffolds, such as the optimization of pyridine derivatives as potent SIK2/SIK3 inhibitors, demonstrate how systematic structural modifications can lead to significant improvements in potency and selectivity. acs.orgacs.org

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. youtube.com In drug discovery, MD simulations are used to assess the conformational stability of a ligand within a protein's binding site and to analyze the dynamics of their interaction. researchgate.netnih.gov

MD simulations of protein-ligand complexes involving pyridine and pyrrolidine derivatives have provided valuable insights into their binding stability. dntb.gov.ua Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to assess the stability of the complex and the flexibility of the protein structure, respectively. frontiersin.org A stable RMSD for the ligand throughout the simulation suggests that it remains securely bound in the active site.

For example, MD simulations of novel cyclopentanepyridinone derivatives, which are structurally related to 4-(2-Pyrrolidinyl)pyridine, have been used to study their interaction with HIV-1 reverse transcriptase. acs.org These simulations demonstrated the ability of the compounds to form stable complexes, including the formation of hydrogen bonds with key residues in the binding pocket. acs.org In another study, MD simulations of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were used to validate their binding modes as inhibitors of cyclin-dependent kinases (CDK2/4/6). nih.gov

These simulations provide a dynamic picture of the ligand-receptor interactions, complementing the static view offered by molecular docking. acs.org

Prediction of Physicochemical Properties (e.g., LogD) through Computational Methods

The physicochemical properties of a drug candidate, such as its lipophilicity (often expressed as LogP or LogD), solubility, and pKa, are critical determinants of its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.gov Computational methods for predicting these properties are widely used in the early stages of drug discovery to filter compound libraries and prioritize candidates with favorable drug-like properties. researchgate.netresearchgate.net

The distribution coefficient (LogD) is a measure of the lipophilicity of an ionizable compound at a specific pH. Various computational models, including those based on machine learning algorithms like support-vector machines, have been developed to predict LogD with a high degree of accuracy. nih.gov These models are trained on large datasets of experimentally determined LogD values. nih.gov For a molecule like 4-(2-Pyrrolidinyl)pyridine, which is basic, its LogD at physiological pH (7.4) would be a crucial parameter influencing its absorption and distribution in the body.

Preclinical Biological and Pharmacological Research

Enzyme Inhibition Assays

Without access to proprietary research data or the publication of studies on this specific compound, a detailed and accurate article on the preclinical pharmacology of 4-(2-Pyrrolidinyl)pyridine oxalate (B1200264) cannot be produced at this time.

Characterization of Biological Activity Profiles (excluding human/clinical data)

Specific in vitro efficacy assessments for 4-(2-Pyrrolidinyl)pyridine oxalate are not detailed in the public scientific literature. While general methodologies for evaluating the in vitro efficacy of chemical compounds are well-established, their specific application and results for this compound have not been published.

There is no available information on the selectivity profile of this compound against off-targets. Selectivity profiling is a critical step in drug discovery to understand the potential for unintended pharmacological effects.

Biological Evaluation Methodologies

Cell-Based Assays (e.g., Cell Proliferation, Reporter Assays)

No information is available on the use of cell-based assays to evaluate the biological activity of this compound.

Biochemical Assays for Enzyme Activity

No information is available on the use of biochemical assays to determine the effect of this compound on enzyme activity.

Catalytic Applications of Pyrrolidinylpyridine Scaffolds

Nucleophilic Catalysis by 4-Pyrrolidinopyridine (B150190) Derivatives

4-Pyrrolidinopyridine (PPY) and its derivatives are recognized as potent nucleophilic catalysts, often surpassing the activity of the well-known 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The enhanced nucleophilicity and basicity of the PPY structure stem from the integration of a pyrrolidine (B122466) ring at the 4-position of the pyridine (B92270) core. wikipedia.org This structural feature is crucial for its catalytic mechanism, which involves the formation of a highly reactive intermediate that accelerates reactions such as acyl transfers.

The catalytic action of 4-pyrrolidinopyridine in acylation reactions, for instance, proceeds through the formation of a reactive acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by an alcohol, leading to efficient esterification. The pKa of 4-pyrrolidinylpyridine is 9.58, indicating a higher basicity compared to DMAP (pKa = 9.41), which contributes to its superior catalytic performance. wikipedia.org

Research has demonstrated the effectiveness of PPY derivatives in various catalytic processes. For example, they have been successfully employed in the E-selective acylation of tetrasubstituted α,α'-alkenediols and as part of relay catalytic systems in cycloisomerization reactions. researchgate.net The choice of the counter-ion, such as oxalate (B1200264), can be a practical consideration for the stability and handling of the catalyst, without directly participating in the catalytic cycle itself.

Chiral Catalysis for Asymmetric Transformations

A significant area of application for 4-(2-pyrrolidinyl)pyridine derivatives lies in the realm of asymmetric catalysis, where the inherent chirality of the substituted pyrrolidine ring is leveraged to induce stereoselectivity. jst.go.jpnih.gov The development of C2-symmetric chiral 4-pyrrolidinopyridine catalysts has been a particular focus, proving effective in a variety of asymmetric reactions. jst.go.jp

These chiral catalysts have been instrumental in achieving high levels of enantioselectivity and diastereoselectivity in reactions such as:

Asymmetric acyl transfer reactions: These catalysts are widely used to selectively acylate one enantiomer of a racemic alcohol or one hydroxyl group in a meso-diol. jst.go.jpresearchgate.net

Kinetic resolution of alcohols: C2-symmetric PPY derivatives have been used to resolve racemic secondary alcohols with notable selectivity factors. researchgate.netresearchgate.net

Desymmetrization of meso-diols: Chiral PPY catalysts have been successfully applied to the desymmetrization of meso-diols, a powerful strategy in asymmetric synthesis. jst.go.jpresearchgate.net

Cycloaddition reactions: Newly designed bifunctional 4-pyrrolidinopyridines have shown excellent efficiency and stereoselectivity in asymmetric (3 + 2) cycloaddition reactions of allylic N-ylides. acs.org

The design of these catalysts often involves introducing specific functional groups on the pyrrolidine ring to create a well-defined chiral environment around the catalytically active pyridine nitrogen. researchgate.net This strategic placement of substituents is crucial for effective stereochemical communication and achieving high levels of asymmetric induction. researchgate.net The oxalate salt form of these chiral catalysts can be a convenient way to store and handle these often complex molecules.

Ligand Design in Coordination Chemistry

The 4-(2-pyrrolidinyl)pyridine framework also serves as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. nih.govresearchgate.net The pyridine nitrogen and the pyrrolidine nitrogen can both act as donor atoms, allowing for different coordination modes. The specific design of the pyrrolidinylpyridine ligand, including the substituents on the pyrrolidine ring, can influence the geometry and electronic properties of the resulting metal complex. researchgate.netnih.gov

These metal complexes have found applications in various catalytic processes, including:

Polymerization reactions: Pyrrolidinopyridine-based ligands have been used in conjunction with metals like titanium and zirconium to catalyze the polymerization of ethylene. researchgate.net

Redox reactions: The electronic properties of the metal center can be tuned by the pyrrolidinylpyridine ligand, influencing the redox potential of the complex and its utility in redox catalysis. nih.gov

Dual catalytic systems: Modified chiral pyrrolidinopyridines have been used in combination with transition metals like silver and nickel in relay or dual catalytic systems for reactions such as cycloisomerization and α-propargylation of amino acids. researchgate.netnih.gov

The ability to synthesize a wide range of pyrrolidinylpyridine derivatives allows for the fine-tuning of the steric and electronic environment around the metal center, enabling the development of catalysts with specific activities and selectivities. researchgate.netnih.gov The oxalate counter-ion in "4-(2-Pyrrolidinyl)pyridine oxalate" serves to balance the charge of the protonated ligand before its coordination to a metal center.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 4-(2-Pyrrolidinyl)pyridine and its analogs is a cornerstone of ongoing research. Traditional methods are being re-evaluated in favor of more sustainable and atom-economical approaches. Future explorations are likely to focus on:

Greener Synthesis: Employing environmentally benign solvents and catalysts to reduce the ecological footprint of the synthesis process. This includes light-induced synthesis and the use of aqueous ethanol (B145695) as a solvent. researchgate.net

Catalytic Hydrogenation: Investigating novel catalysts, such as those based on nickel or rhodium, for the efficient and selective hydrogenation of pyridine (B92270) rings to produce piperidine (B6355638) derivatives. researchgate.net This could be adapted for the synthesis of the pyrrolidinyl moiety.

One-Pot Reactions: Designing multi-component reactions that allow for the synthesis of complex pyrrolidinylpyridine derivatives in a single step, improving efficiency and reducing waste. researchgate.net

Flow Chemistry: Utilizing microreactor technology to enable better control over reaction parameters, leading to higher yields and purity of the final product.

A promising avenue involves the use of Grignard reagents with substituted sulfonylpyridine derivatives to produce alkyl-, alkenyl-, or aryl-substituted pyridines under mild conditions and in a short time. google.com

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the three-dimensional structure and spectroscopic properties of 4-(2-Pyrrolidinyl)pyridine oxalate (B1200264) is fundamental to elucidating its function. Future research will likely involve:

High-Resolution Crystallography: Obtaining detailed crystal structures of the oxalate salt and its derivatives to understand intermolecular interactions and packing in the solid state. nih.gov

Advanced NMR Spectroscopy: Employing multidimensional NMR techniques to study the conformational dynamics of the pyrrolidine (B122466) and pyridine rings in solution. nih.gov

Computational Spectroscopy: Using Density Functional Theory (DFT) and other computational methods to predict and interpret spectroscopic data (FT-IR, UV-Vis), providing insights into the electronic structure and reactivity. nih.govresearchgate.net

These advanced analytical techniques will provide a more complete picture of the molecule's structure and how it influences its chemical and biological activity.

Deeper Mechanistic Understanding of Biological Interactions

The pyrrolidine and pyridine moieties are common scaffolds in biologically active compounds, suggesting a wide range of potential pharmacological applications for 4-(2-Pyrrolidinyl)pyridine. nih.govmdpi.com Future research will focus on unraveling the precise mechanisms by which this compound and its derivatives interact with biological targets. Key areas of investigation include:

Target Identification: Identifying the specific proteins, receptors, or enzymes that bind to 4-(2-Pyrrolidinyl)pyridine derivatives. This can be achieved through techniques like affinity chromatography and proteomics.

Binding Site Characterization: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the precise binding mode of these compounds to their biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 4-(2-Pyrrolidinyl)pyridine to understand how different functional groups influence its biological activity. nih.gov This information is crucial for designing more potent and selective drugs.

Rational Design of Derivatives through Computational Approaches

Computational chemistry and molecular modeling are becoming indispensable tools in drug discovery. frontiersin.org For 4-(2-Pyrrolidinyl)pyridine, these approaches can accelerate the design of new derivatives with enhanced properties. Future directions include:

Virtual Screening: Using computer simulations to screen large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound and its interaction with a target protein over time, providing insights into the stability of the complex and the mechanism of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules. nih.gov

These computational methods will guide the synthesis of more targeted and effective therapeutic agents.

Expanding Catalytic Applications

The basic nature of the nitrogen atoms in both the pyrrolidine and pyridine rings makes 4-(2-Pyrrolidinyl)pyridine a promising candidate for use as an organocatalyst. wikipedia.org Future research in this area will likely explore:

Asymmetric Catalysis: Developing chiral derivatives of 4-(2-Pyrrolidinyl)pyridine to catalyze stereoselective reactions, which are of great importance in the synthesis of pharmaceuticals.

Polymerization Reactions: Investigating the use of 4-(2-Pyrrolidinyl)pyridine and its analogs as catalysts for living polymerization, a process that allows for the synthesis of polymers with well-defined structures. wikipedia.org

Macrocyclic Complexes: Incorporating the 4-(2-Pyrrolidinyl)pyridine moiety into macrocyclic ligands to create metal complexes with unique catalytic properties for reactions such as C-C and C-O bond formation. cnr.it

The versatility of this scaffold suggests a broad range of potential catalytic applications waiting to be discovered.

Investigating Broader Pharmacological Landscapes (preclinical)

Preclinical studies are essential to explore the full therapeutic potential of 4-(2-Pyrrolidinyl)pyridine and its derivatives. researchgate.net While initial research may have focused on a specific therapeutic area, future investigations will broaden the scope to include:

Anticancer Activity: The pyridine and pyrrolidine rings are present in many anticancer drugs. nih.govfrontiersin.org Derivatives of 4-(2-Pyrrolidinyl)pyridine could be evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Neurological Disorders: Given that many pyridine derivatives show promise in treating conditions like Alzheimer's and Parkinson's disease, exploring the neuropharmacological properties of 4-(2-Pyrrolidinyl)pyridine analogs is a logical next step. ontosight.ai

Anti-inflammatory and Antimicrobial Properties: The pyrrolo[3,4-c]pyridine scaffold has shown potential as an anti-inflammatory and antimicrobial agent. nih.gov Investigating similar activities for 4-(2-Pyrrolidinyl)pyridine derivatives could lead to new treatments for infectious and inflammatory diseases.

PET Imaging: Radiolabeled derivatives could be developed as PET radioligands for imaging nicotinic acetylcholine (B1216132) receptors and other targets in the brain. nih.gov

The exploration of these diverse pharmacological landscapes holds the promise of discovering new and valuable therapeutic applications for this versatile chemical entity.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Pyrrolidinyl)pyridine oxalate, and how can reaction efficiency be optimized?

A multi-step synthesis is typically employed, involving cyclization of pyrrolidine derivatives followed by oxalate salt formation. Key steps include:

- Cyclization : Use of reducing agents (e.g., sodium borohydride) or catalysts for pyrrolidine ring formation .

- Oxalate Salt Formation : Reaction with oxalic acid under controlled pH and temperature to avoid byproducts .

Optimization Strategies : - Monitor reaction progress via thin-layer chromatography (TLC) .

- Adjust stoichiometry of oxalic acid to prevent excess acid from degrading the pyrrolidine moiety .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of pyrrolidine protons (δ 1.5–2.5 ppm) and pyridine aromatic signals (δ 7.0–8.5 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 237.12) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches of this compound?

- Orthogonal Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities in peak assignments .

- Environmental Control : Ensure consistent humidity and temperature during synthesis, as moisture can alter oxalate salt crystallization .

- Batch Comparison : Use principal component analysis (PCA) on NMR data to identify outlier batches .

Q. What strategies are effective for enhancing the solubility of this compound in aqueous biological assays?

- Salt Selection : Test alternative counterions (e.g., hydrochloride instead of oxalate) to improve solubility .

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain compound stability .

- pH Adjustment : Solubilize the compound in buffered solutions (pH 4–6) where the pyrrolidine moiety remains protonated .

Q. How can the compound’s interaction with biological targets (e.g., receptors) be systematically studied?

- Computational Docking : Use molecular dynamics simulations to predict binding affinities with pyrrolidine-containing receptors .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify real-time binding kinetics .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Q. What experimental approaches are recommended to investigate the compound’s stability under varying storage conditions?

- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC .

- Light Sensitivity Tests : Use UV-vis spectroscopy to detect photodegradation products after exposure to UV light .

- Long-Term Stability : Store lyophilized samples at −80°C and assess stability annually .

Q. Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability .

- Data Contradiction Analysis : Cross-reference spectral data with PubChem or peer-reviewed databases to validate assignments .

- Biological Assay Design : Include positive controls (e.g., known receptor agonists/antagonists) to contextualize activity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.